
discovery and history of 3-(4-
Chlorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 3-(4-Chlorophenyl)benzaldehyde

Cat. No.: B147907 Get Quote

An In-depth Technical Guide to 3-(4-Chlorophenyl)benzaldehyde

This guide provides a comprehensive technical overview of 3-(4-Chlorophenyl)benzaldehyde,

a biaryl aldehyde of significant interest in synthetic and medicinal chemistry. Designed for

researchers, scientists, and drug development professionals, this document delves into the

compound's properties, synthesis, characterization, and potential applications, grounding all

information in established scientific principles and authoritative references.

Introduction and Strategic Importance
3-(4-Chlorophenyl)benzaldehyde, also known as 4'-Chloro-[1,1'-biphenyl]-3-carbaldehyde,

belongs to the biaryl class of compounds. The biphenyl scaffold is a privileged structure in

medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its rigid,

planar nature allows it to engage in specific binding interactions with biological targets, while

the two aryl rings provide a framework for introducing diverse functional groups to modulate

pharmacological properties.

The strategic importance of 3-(4-Chlorophenyl)benzaldehyde lies in its dual functionality:

The aldehyde group is a versatile chemical handle for a wide array of transformations,

including reductive amination, Wittig reactions, and condensations, enabling the construction

of complex molecular architectures.
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The chloro-substituted phenyl ring offers a site for further modification via cross-coupling

reactions and influences the molecule's electronic and lipophilic properties, which are critical

for its behavior in biological systems.

While a specific "discovery" event for this compound is not prominently documented, its

emergence is intrinsically linked to the development of modern synthetic methodologies,

particularly palladium-catalyzed cross-coupling reactions, which revolutionized the synthesis of

biaryl compounds from the 1970s onwards.

Physicochemical and Structural Properties
A summary of the key physicochemical properties of 3-(4-Chlorophenyl)benzaldehyde is

presented below. These properties are essential for its handling, reaction setup, and

purification.

Property Value Reference(s)

CAS Number 139502-80-0 [1]

Molecular Formula C₁₃H₉ClO [2]

Molecular Weight 216.66 g/mol [2]

IUPAC Name
3-(4-

chlorophenyl)benzaldehyde
[2]

Melting Point 58 °C [3]

Appearance
Expected to be a white to off-

white solid

SMILES
C1=CC(=CC(=C1)C2=CC=C(

C=C2)Cl)C=O
[2]

InChIKey
JIBHWLKAALCSRU-

UHFFFAOYSA-N
[3]
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The most efficient and widely adopted method for constructing the C-C bond between the two

phenyl rings in 3-(4-Chlorophenyl)benzaldehyde is the Suzuki-Miyaura cross-coupling

reaction. This Nobel Prize-winning reaction offers high yields, mild reaction conditions, and

exceptional tolerance to a wide range of functional groups, including the essential aldehyde

moiety.

Causality of Experimental Design: The choice of reactants for the Suzuki coupling is strategic.

The typical disconnection involves a boronic acid (or ester) derivative and an aryl halide. For

this target molecule, two primary routes are viable:

Route A: Coupling of 3-formylphenylboronic acid with a 4-chloro-substituted aryl halide (e.g.,

1-chloro-4-iodobenzene).

Route B: Coupling of (4-chlorophenyl)boronic acid with a 3-formyl-substituted aryl halide

(e.g., 3-bromobenzaldehyde).

Route B is often preferred in laboratory settings due to the commercial availability and stability

of the starting materials. The palladium catalyst, typically with phosphine ligands, is crucial for

facilitating the catalytic cycle. A base is required to activate the boronic acid for the

transmetalation step.

Catalytic Cycle of the Suzuki-Miyaura Reaction
The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) active

species.
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Suzuki-Miyaura cross-coupling catalytic cycle.

Detailed Experimental Protocol (Exemplary)
This protocol describes the synthesis of 3-(4-Chlorophenyl)benzaldehyde via the Suzuki-

Miyaura coupling of (4-chlorophenyl)boronic acid and 3-bromobenzaldehyde.

Materials:

(4-chlorophenyl)boronic acid (1.1 equivalents)

3-bromobenzaldehyde (1.0 equivalent)

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

Triphenylphosphine (PPh₃, 8 mol%) or a more advanced ligand like SPhos

Potassium Carbonate (K₂CO₃, 2.5 equivalents)

Toluene and Water (e.g., 4:1 mixture)
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Round-bottom flask, condenser, magnetic stirrer, inert gas supply (Nitrogen or Argon)

Procedure:

Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add (4-

chlorophenyl)boronic acid, 3-bromobenzaldehyde, and potassium carbonate.

Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 15-20

minutes to remove oxygen, which can deactivate the catalyst.

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium

catalyst, the phosphine ligand, and the degassed solvent mixture (Toluene/Water).

Degassing the solvents by sparging with an inert gas prior to use is critical for reproducible

results.

Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress

by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-

MS). The reaction is typically complete within 4-12 hours.

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water.

Separate the organic layer, and wash it sequentially with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure. The crude product is then purified by flash column

chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 3-(4-
Chlorophenyl)benzaldehyde.
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General experimental workflow for synthesis.

Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized

compound. While a dedicated publication with full spectral data is not readily available, the

expected data based on the structure are as follows:
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¹H NMR (Proton Nuclear Magnetic Resonance):

Aldehyde Proton (CHO): A singlet peak is expected at a downfield chemical shift, typically

between δ 9.9-10.1 ppm.

Aromatic Protons: A complex series of multiplets will appear in the aromatic region (δ 7.4-

8.2 ppm). The protons on the benzaldehyde ring will show splitting patterns characteristic

of a 1,3-disubstituted system, while the protons on the 4-chlorophenyl ring will appear as

two distinct doublets (an AA'BB' system) due to symmetry.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

Aldehyde Carbonyl (C=O): A signal around δ 191-193 ppm.

Aromatic Carbons: Multiple signals between δ 127-145 ppm. The carbon bearing the

chlorine atom and the quaternary carbons connecting the rings will have distinct chemical

shifts.

IR (Infrared) Spectroscopy:

A strong, sharp absorption band around 1700-1710 cm⁻¹ corresponding to the C=O

stretch of the aromatic aldehyde.

Multiple bands in the 1450-1600 cm⁻¹ region for aromatic C=C stretching.

Sharp peaks around 3030-3100 cm⁻¹ for aromatic C-H stretching.

A band in the 1000-1100 cm⁻¹ region for the C-Cl stretch.

Mass Spectrometry (MS):

The molecular ion peak (M⁺) should be observed at m/z ≈ 216. A characteristic isotopic

pattern for one chlorine atom (M+2 peak at ~33% the intensity of the M⁺ peak) would be

definitive confirmation.

Applications in Research and Drug Development
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3-(4-Chlorophenyl)benzaldehyde is a valuable intermediate for the synthesis of more

complex molecules with potential biological activity. The biphenyl core is associated with a wide

range of pharmacological effects.[4]

Potential as a Synthetic Building Block:

Antifungal Agents: Substituted benzaldehydes and their derivatives (e.g.,

thiosemicarbazides) are known to be precursors for compounds with antifungal properties.[5]

The aldehyde group can be readily converted into an imine or other functional groups to

explore structure-activity relationships.

Anti-inflammatory and Analgesic Agents: Many non-steroidal anti-inflammatory drugs

(NSAIDs) and other anti-inflammatory compounds feature a biaryl core. This intermediate

serves as a starting point for synthesizing analogs of known drugs or novel chemical entities.

Antiviral Agents: N-phenylbenzamide derivatives, which can be synthesized from

benzaldehyde precursors, have been investigated for antiviral activity, including against

Hepatitis B virus (HBV).[6]

Oncology: The biphenyl scaffold is present in numerous kinase inhibitors and other

anticancer agents. The specific substitution pattern of 3-(4-Chlorophenyl)benzaldehyde
makes it a useful building block for library synthesis in cancer drug discovery programs.

The presence of both an aldehyde and a chloro-substituent allows for orthogonal chemical

modifications, making it a highly versatile platform for generating molecular diversity in drug

discovery campaigns.

Conclusion
3-(4-Chlorophenyl)benzaldehyde is a strategically important chemical intermediate whose

value is derived from its versatile functional groups and the privileged biaryl scaffold. Its

synthesis is reliably achieved through modern palladium-catalyzed cross-coupling methods like

the Suzuki-Miyaura reaction. While not an end-product itself, its utility as a foundational

building block in the synthesis of novel compounds for medicinal, agricultural, and materials

science applications is clear. This guide provides the core technical knowledge required for

scientists to effectively synthesize, characterize, and utilize this compound in their research and

development endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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